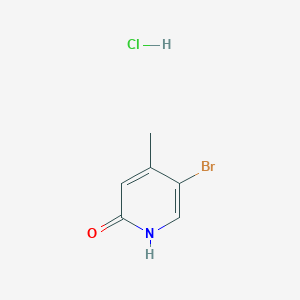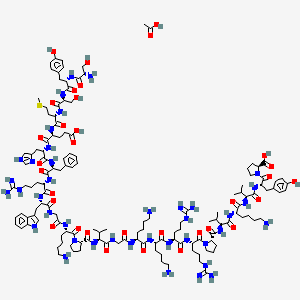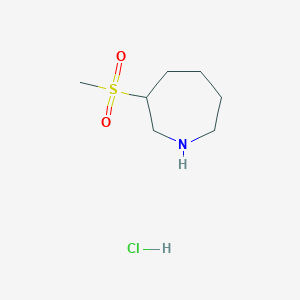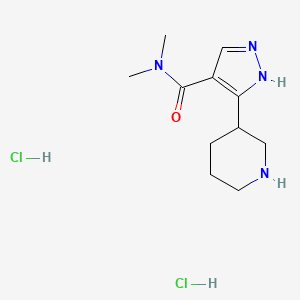
N,N-dimethyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dimethyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide dihydrochloride (NMP-DHC) is an organic compound that is widely used in research laboratories. It is a pyrazole derivative that is synthesized from dimethylpiperidine, formaldehyde, and acetic anhydride. NMP-DHC has a variety of applications in scientific research, including biochemical and physiological studies. The compound has been used to study the mechanism of action of drugs, to analyze the biochemical and physiological effects of certain compounds, and to conduct experiments in the lab.
Aplicaciones Científicas De Investigación
Molecular Interaction Studies
- N,N-dimethyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide dihydrochloride has been studied for its molecular interaction with the CB1 cannabinoid receptor. The molecule, in its protonated form, is analyzed for its conformations and potential binding interactions with the receptor. This research provides insights into the steric and electrostatic characteristics that may influence receptor binding (Shim et al., 2002).
Synthesis and Evaluation in Cannabinoid Research
- The compound has been a subject of synthesis and evaluation in the context of cannabinoid research. Its analogues have shown significant affinity for cannabinoid CB2 receptors and potential in vitro agonist activity. These findings indicate its relevance in cannabinoid receptor studies (Murineddu et al., 2006).
Radioligand Development for PET Imaging
- Derivatives of the compound have been synthesized for potential use as radioligands in positron emission tomography (PET) imaging of cerebral cannabinoid receptors. These derivatives display higher binding affinity and lower lipophilicity than other ligands, making them promising candidates for neuroimaging studies (Fan et al., 2006).
Crystal Structure and Biological Activity
- The crystal structure and biological activities of derivatives of this compound have been analyzed, indicating potential fungicidal and antiviral activities. This research contributes to understanding the compound's versatility in biological applications (Li et al., 2015).
Exploration as a CB1 Receptor Inverse Agonist
- The compound has been explored as a novel cannabinoid-1 receptor inverse agonist, potentially useful in treating obesity. This study illustrates its potential therapeutic applications in metabolic disorders (Yan et al., 2010).
Propiedades
IUPAC Name |
N,N-dimethyl-5-piperidin-3-yl-1H-pyrazole-4-carboxamide;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O.2ClH/c1-15(2)11(16)9-7-13-14-10(9)8-4-3-5-12-6-8;;/h7-8,12H,3-6H2,1-2H3,(H,13,14);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSSNDCINLQRZPL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C(NN=C1)C2CCCNC2.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20Cl2N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

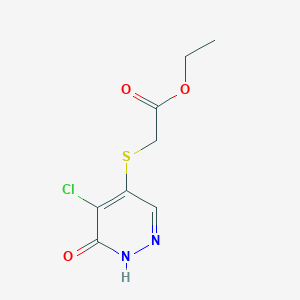
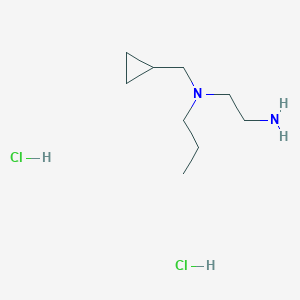
![3-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-3-ol hydrochloride](/img/structure/B1383359.png)

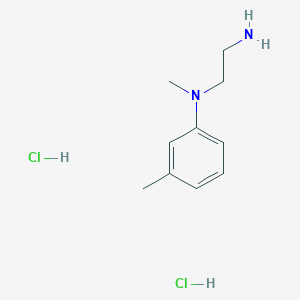

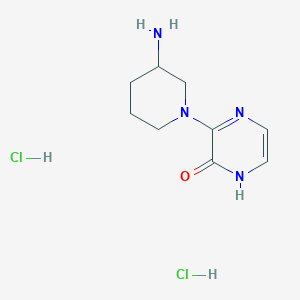
![8-(Aminomethyl)pentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-8-ol hydrochloride](/img/structure/B1383367.png)


